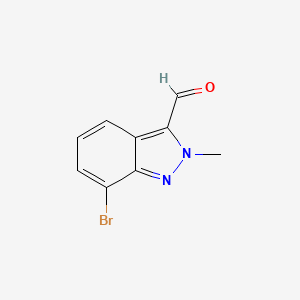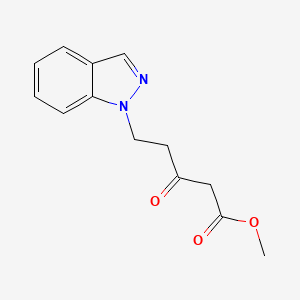
5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester
Übersicht
Beschreibung
5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester is an organic compound with an indazole ring. Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound consists of an indazole ring attached to a pentanoic acid methyl ester group . The molecular weight of this compound is 246.26 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, indazole-containing compounds are known to participate in a variety of chemical reactions due to the presence of the indazole ring .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Development
5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester is involved in various chemical synthesis processes. For example, it is used in the regioselective chlorination of related compounds, which has implications in the synthesis of biotin, a vital vitamin (Hartmann et al., 1994; Zav’yalov et al., 2006)(Hartmann et al., 1994)(Zav’yalov et al., 2006).
Advancements in Organic Chemistry
It's used in the development of new compounds in organic chemistry. For instance, the compound plays a role in the synthesis of various esters and acids with potential applications in medicinal chemistry (Bonanomi & Palazzo, 1977; Kao & Tsai, 2016)(Bonanomi & Palazzo, 1977)(Kao & Tsai, 2016).
Potential Biological Activity
This compound may play a role in biological systems. For example, derivatives of this compound are studied for their inhibitory effects on mycolic acid biosynthesis, which is crucial for the survival of certain bacteria (Hartmann et al., 1994)(Hartmann et al., 1994).
Biochemical Research
There is research into using derivatives of this compound in biochemical applications. This includes studying its effects on human neutrophils, potentially indicating a role in immune response modulation (Chen et al., 2014)(Chen et al., 2014).
Polymer Chemistry
The compound has been utilized in the field of polymer chemistry, contributing to the development of functionalized polymers. This demonstrates its versatility in a variety of chemical applications (Dalil et al., 2000)(Dalil et al., 2000).
Zukünftige Richtungen
Given the significant potential of indazole-containing compounds in biomedical research , there is a need for further studies to explore the properties and potential applications of 5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester. This includes more detailed investigations into its synthesis, chemical reactions, mechanism of action, and safety profile.
Eigenschaften
IUPAC Name |
methyl 5-indazol-1-yl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-13(17)8-11(16)6-7-15-12-5-3-2-4-10(12)9-14-15/h2-5,9H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYZPWVXVACJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCN1C2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



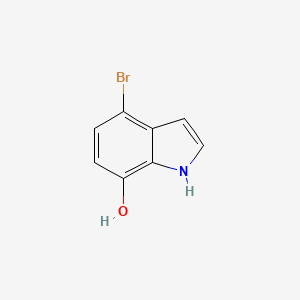

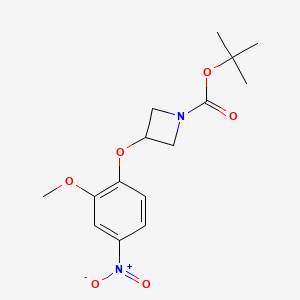


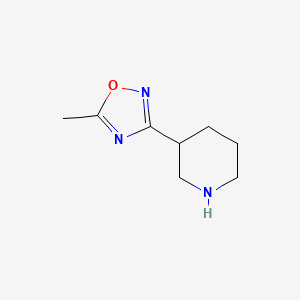
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)



![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1394154.png)
